5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-ethyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride include:
1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: Has a different substitution pattern, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-ethyl-1-methylpyrazole-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4-8-9(5)2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOIXDGXYUVNCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227341 | |
Record name | 1H-Pyrazole-4-sulfonyl chloride, 5-ethyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314965-01-9 | |
Record name | 1H-Pyrazole-4-sulfonyl chloride, 5-ethyl-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314965-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-sulfonyl chloride, 5-ethyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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